Cas no 1806973-77-2 (Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate)

Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate
-
- インチ: 1S/C10H9BrClF2NO2/c1-2-17-10(16)5-4-15-6(3-12)8(11)7(5)9(13)14/h4,9H,2-3H2,1H3
- InChIKey: VXKAZDKYKGLHOR-UHFFFAOYSA-N
- SMILES: BrC1C(CCl)=NC=C(C(=O)OCC)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- XLogP3: 2.8
- トポロジー分子極性表面積: 39.2
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029056273-500mg |
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate |
1806973-77-2 | 97% | 500mg |
$1,581.10 | 2022-03-31 | |
Alichem | A029056273-250mg |
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate |
1806973-77-2 | 97% | 250mg |
$1,008.00 | 2022-03-31 | |
Alichem | A029056273-1g |
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate |
1806973-77-2 | 97% | 1g |
$3,129.00 | 2022-03-31 |
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylateに関する追加情報
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806973-77-2): A Comprehensive Overview
Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806973-77-2) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates multiple functional groups, including a bromo substituent, a chloromethyl group, and a difluoromethyl moiety, which collectively contribute to its reactivity and potential applications.
The significance of this compound lies in its versatility as a building block for more complex molecules. In recent years, there has been a growing interest in the development of novel heterocyclic compounds, particularly those containing pyridine cores, due to their wide-ranging biological activities. Pyridine derivatives are known for their role in pharmaceuticals, where they often serve as key structural elements in drug candidates targeting various diseases. The presence of bromo and chloromethyl groups in Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate makes it an attractive precursor for further functionalization, enabling the synthesis of diverse pharmacophores.
Recent advancements in synthetic chemistry have highlighted the importance of such intermediates in drug discovery pipelines. The ability to efficiently modify these compounds allows researchers to explore new chemical space and identify potential therapeutic agents with improved efficacy and reduced side effects. Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate has been utilized in several studies aimed at developing new drugs for neurological disorders, infectious diseases, and cancer. Its structural features make it particularly suitable for constructing molecules that interact with biological targets such as enzymes and receptors.
In the context of medicinal chemistry, the difluoromethyl group is a well-known pharmacophore that enhances metabolic stability and binding affinity. This group has been incorporated into numerous drug candidates that have successfully advanced into clinical trials. The chloromethyl moiety further expands the synthetic possibilities by allowing for nucleophilic substitution reactions, which can be used to introduce additional functional groups or linkages. These features make Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate a valuable asset in the chemist's toolkit.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical for treating various cancers and inflammatory diseases. Kinases are enzymes that play a central role in cell signaling pathways, and their dysregulation is often associated with disease states. By designing molecules that selectively inhibit specific kinases, researchers can modulate these pathways and restore normal cellular function. Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate has been used as a key intermediate in the preparation of such inhibitors, demonstrating its importance in developing targeted therapies.
The bromo substituent on this compound also provides an opportunity for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in pharmaceutical synthesis to construct complex molecular frameworks with high precision. The ability to introduce aryl or heteroaryl groups at specific positions allows for fine-tuning of biological activity and pharmacokinetic properties. Such modifications have been instrumental in developing next-generation drugs with improved therapeutic profiles.
Recent studies have also explored the use of Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate in the development of agrochemicals. Pyridine-based compounds are frequently employed as active ingredients in pesticides and herbicides due to their effectiveness against pests and weeds while maintaining environmental safety. The unique combination of functional groups in this compound makes it a promising candidate for designing novel agrochemicals with enhanced performance and reduced environmental impact.
The synthesis of Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate involves multi-step organic transformations that highlight the expertise required in modern synthetic chemistry. The process typically begins with the preparation of a pyridine core, followed by sequential introduction of bromo, chloromethyl, and difluoromethyl groups. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced techniques such as flow chemistry and automated synthesis have been employed to streamline these processes and improve scalability.
The safety and handling of Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate must be carefully managed due to its reactivity and potential health hazards associated with organic intermediates. Proper storage conditions, personal protective equipment (PPE), and waste disposal protocols are essential to ensure safe laboratory practices. Researchers working with this compound should be well-trained in chemical safety procedures to mitigate risks associated with its use.
In conclusion, Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate (CAS No. 1806973-77-2) is a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable tool for synthesizing complex biologically active molecules. Recent advancements in synthetic chemistry have further highlighted its importance, demonstrating its role as a key building block for next-generation drugs and agrochemicals. As research continues to uncover new applications for this compound, its significance is expected to grow even further.
1806973-77-2 (Ethyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-5-carboxylate) Related Products
- 933744-16-2(4-Amino-1-methylpyrrolidin-2-one)
- 2138211-46-6(N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)-N,1-dimethylpiperidin-4-amine)
- 876685-48-2(N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)amino]acetamide)
- 57105-42-7(Indole-3-acetyl-L-valine)
- 12037-63-7(tantalum phosphide)
- 1804854-01-0(4-(Aminomethyl)-2-chloro-6-(difluoromethyl)-3-hydroxypyridine)
- 897479-95-7(4-chloro-2-4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)
- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)
- 1804833-99-5(Ethyl 3-(bromomethyl)-2-iodo-6-(trifluoromethoxy)pyridine-5-carboxylate)
- 2171239-19-1((2S)-3-(dimethylamino)-2-2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)




